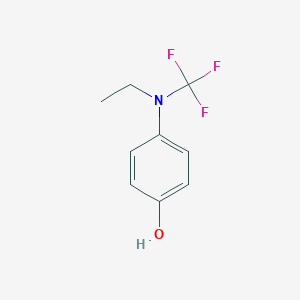

4-(Ethyl(trifluoromethyl)amino)phenol

Description

Significance of Fluorinated Organic Structures in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical synthesis. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, imparting enhanced thermal and metabolic stability to the molecule. Furthermore, the high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence molecular conformation, and modify lipophilicity. nih.gov These effects are highly sought after in the design of advanced materials and specialty chemicals. The trifluoromethyl group, in particular, is a common substituent used to enhance these properties, making fluorinated structures like 4-(Ethyl(trifluoromethyl)amino)phenol valuable building blocks in synthetic chemistry.

Research Landscape of Phenol (B47542) and Amine Functionalities in Aromatic Systems

Phenols and aromatic amines are fundamental structural motifs that are prevalent in a vast array of organic molecules, from natural products to industrial chemicals. researchgate.netnih.gov The hydroxyl group of a phenol can act as a hydrogen bond donor and can be deprotonated to form a highly reactive phenoxide. The amino group on an aromatic ring is a key functional group that can be readily modified to form a wide range of derivatives. jocpr.com The interplay between a phenol and an amine on the same aromatic ring can lead to interesting reactivity and provides a versatile platform for synthesizing more complex molecular architectures. Research in this area continues to focus on developing new methods for the selective functionalization of these groups and exploring their use in catalysis and materials science. researchgate.net

Research Scope and Objectives for this compound

The specific structure of this compound, which combines a phenol, a secondary amine, an ethyl group, and a trifluoromethyl group, presents a unique set of chemical properties. Research on this particular molecule would likely focus on several key objectives. A primary goal would be the development of efficient and selective synthetic routes to access this compound and its derivatives. researchgate.net

Subsequent research would likely involve a thorough characterization of its physicochemical properties, including its acidity, basicity, and spectroscopic signatures. Understanding how the different functional groups electronically and sterically influence one another is a critical objective. Furthermore, researchers would aim to explore the reactivity of the phenol and amino groups for further chemical transformations, establishing this compound as a versatile intermediate for the synthesis of more complex target molecules in various fields of applied chemistry.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in public literature, the properties of closely related compounds provide valuable insights. The following tables present data for analogous structures, which can be used to estimate the expected properties of the title compound.

Table 1: Predicted Physicochemical Properties of Related Aminophenol Compounds

| Property | 4-Aminophenol (B1666318) wikipedia.org | 4-Amino-3-(trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol nih.govnih.gov |

| Molecular Formula | C₆H₇NO | C₇H₆F₃NO | C₇H₅F₃O |

| Molar Mass ( g/mol ) | 109.13 | 177.12 | 162.11 |

| Melting Point (°C) | 187.5 | 158 | Not Available |

| Boiling Point (°C) | 284 | 275.9 (Predicted) | Not Available |

| pKa (Phenol) | 10.30 | 9.22 (Predicted) | 9.39 (Predicted) drugbank.com |

| logP | 0.04 | Not Available | 2.65 (Predicted) drugbank.com |

Table 2: Representative Spectroscopic Data for N-Alkylated Trifluoromethyl Anilines

| Compound | ¹H NMR (δ ppm) | ¹⁹F NMR (δ ppm) | ¹³C NMR (δ ppm) |

| N-methyl-N-(trifluoromethyl)aniline rsc.org | 7.45 (m, 2H), 7.34 (m, 2H), 7.27 (d, 1H), 3.27 (t, 3H) | -59.95 | 143.8, 140.1, 129.9, 128.1, 126.8, 124.6 (q), 123.1, 37.4 (d), 22.4 |

| N-butyl-N-(trifluoromethyl)aniline rsc.org | 7.38 (dd, 2H), 7.28 (m, 3H), 3.35 (m, 2H), 1.45 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) | -57.81 | 141.7, 130.3, 128.3, 128.1, 124.7 (q), 49.4, 31.0, 20.4, 14.0 |

| 2-(Trifluoromethyl)aniline uq.edu.au | Nc1ccccc1C(F)(F)F (Canonical SMILES) | Not Available | Not Available |

| 4-Nitro-3-(trifluoromethyl)aniline nih.gov | Vibrational spectra studied | Not Available | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

4-[ethyl(trifluoromethyl)amino]phenol |

InChI |

InChI=1S/C9H10F3NO/c1-2-13(9(10,11)12)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3 |

InChI Key |

BKSGWXRTJHSISI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(C=C1)O)C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman spectral data for 4-(Ethyl(trifluoromethyl)amino)phenol has not been reported in peer-reviewed literature. However, the application of this technique would provide significant insight into the molecule's vibrational modes.

FT-Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light resulting from the vibrational, rotational, and other low-frequency modes in a molecule. It is particularly useful for analyzing solid samples and aqueous solutions, and it is complementary to FT-IR spectroscopy. For this compound, FT-Raman analysis would be expected to reveal characteristic peaks corresponding to its various functional groups.

Key vibrational modes anticipated for this compound would include:

Aromatic Ring Vibrations: The benzene (B151609) ring would produce several distinct signals, including C-H stretching vibrations typically above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Trifluoromethyl (CF₃) Group: The C-F bonds in the trifluoromethyl group would exhibit strong, characteristic stretching and bending vibrations. Symmetric and asymmetric C-F stretching modes are expected in the 1100-1350 cm⁻¹ range.

Ethyl Group: Vibrations associated with the ethyl group, such as C-H stretching and bending, would be observable.

C-N and C-O Bonds: The stretching vibrations for the C-N and C-O bonds would also be present, providing information about the connectivity of the amino and phenol (B47542) groups to the aromatic ring.

A hypothetical table of expected FT-Raman peak assignments for this compound is presented below based on typical frequency ranges for these functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3050-3150 |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 2850-3000 |

| O-H Stretch | Phenol (-OH) | 3200-3600 |

| Aromatic C=C Stretch | Aromatic Ring | 1400-1620 |

| C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) | ~1280 |

| C-F Symmetric Stretch | Trifluoromethyl (-CF₃) | ~1150 |

| C-N Stretch | Aryl-Amine | 1250-1350 |

| C-O Stretch | Phenol | 1200-1280 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of a compound. For this compound, high-resolution and tandem mass spectrometry techniques would be particularly revealing.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While published HRMS data for this compound are unavailable, this technique is crucial for confirming its elemental composition. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact mass and, consequently, its unique elemental formula.

The molecular formula for this compound is C₉H₁₀F₃NO. By using the precise masses of the most abundant isotopes of each element, the theoretical exact mass of the neutral molecule and its protonated form ([M+H]⁺), which is commonly observed in electrospray ionization (ESI), can be calculated. This precise mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₉H₁₀F₃NO | 205.07145 |

| Protonated Molecule [M+H]⁺ | C₉H₁₁F₃NO⁺ | 206.07928 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

No specific MS/MS fragmentation studies for this compound have been documented. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure and connectivity.

For the protonated molecule ([C₉H₁₁F₃NO]⁺), several fragmentation pathways can be predicted:

Loss of Ethyl Group: A common fragmentation pathway for N-ethyl amines is the loss of the ethyl group (C₂H₅•) or ethylene (B1197577) (C₂H₄). Cleavage of the N-ethyl bond would be a primary fragmentation event.

Loss of CF₃: The trifluoromethyl group could be lost as a radical (•CF₃) or through more complex rearrangements.

Cleavage of the Phenolic Ring: Fragmentation of the aromatic ring itself can occur, leading to a series of characteristic smaller ions.

The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the positions of the substituents on the phenol ring.

| Precursor Ion (m/z) | Neutral Loss | Proposed Fragment Ion (m/z) | Proposed Structure of Loss/Fragment |

|---|---|---|---|

| 206.08 | C₂H₄ (28.03) | 178.05 | Loss of ethylene from the ethyl group |

| 206.08 | •C₂H₅ (29.04) | 177.04 | Loss of an ethyl radical |

| 206.08 | •CF₃ (69.00) | 137.08 | Loss of a trifluoromethyl radical |

| 206.08 | CO (27.99) | 178.08 | Loss of carbon monoxide from the phenol ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction analysis would yield precise measurements of bond lengths, bond angles, and torsion angles. This data would provide an unambiguous confirmation of the molecular connectivity and its preferred conformation in the solid state.

Key structural features that would be determined include:

The planarity of the benzene ring.

The geometry at the nitrogen atom, which is expected to be trigonal pyramidal.

The orientation of the ethyl and trifluoromethyl groups relative to the plane of the aromatic ring.

Precise bond lengths of C-F, C-N, C-O, and aromatic C-C bonds, which can offer insights into the electronic effects of the substituents.

| Parameter | Expected Value | Information Gained |

|---|---|---|

| C-F Bond Length | ~1.33 - 1.35 Å | Confirms trifluoromethyl group structure |

| Aromatic C-N Bond Length | ~1.40 - 1.45 Å | Indicates electronic interaction with the ring |

| Aromatic C-O Bond Length | ~1.36 - 1.39 Å | Typical for phenolic compounds |

| C-N-C Bond Angle (Et-N-Aryl) | ~115 - 120° | Defines geometry around the nitrogen atom |

| C-C-N-C Torsion Angle | Variable | Describes the orientation of the amino group |

Analysis of Crystal Packing and Supramolecular Interactions

The study of the crystal structure also reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces, also known as supramolecular interactions. For this compound, several types of interactions would be anticipated to play a role in the solid-state assembly.

Hydrogen Bonding: The most significant interaction would likely be hydrogen bonding involving the phenolic hydroxyl group (-OH) acting as a hydrogen bond donor. The acceptor could be the nitrogen atom or the oxygen atom of a neighboring molecule, leading to the formation of chains, dimers, or more complex networks.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, where the rings are arranged in either a face-to-face or offset manner.

Dipole-Dipole Interactions: The polar C-F and C-O bonds would contribute to dipole-dipole interactions within the crystal lattice.

Understanding these interactions is crucial for rationalizing the compound's physical properties, such as its melting point, solubility, and polymorphism.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently used to determine various molecular properties with high accuracy.

Geometry Optimization and Energetic Landscape Exploration

Geometry optimization is a fundamental computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. This process explores the potential energy surface of the molecule to locate stable conformers and transition states. For similar aromatic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov The comparison between theoretically optimized structures and experimentally determined data, if available, helps validate the computational model. nih.gov

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For many organic molecules, the distribution of HOMO and LUMO orbitals can indicate likely sites for electrophilic and nucleophilic attack and predict electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. rsc.org These maps illustrate the electrostatic potential on the electron density surface, using a color-coded scheme to identify regions of positive, negative, and neutral potential. Red-colored areas typically indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. MEP analysis is instrumental in predicting hydrogen bonding sites and understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule by examining charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov This method analyzes the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization, providing a deeper understanding of intramolecular and intermolecular bonding. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group attached to the aromatic ring is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This reactivity is central to many of its characteristic reactions. The presence of the amino group on the benzene (B151609) ring can influence the acidity of the phenol (B47542). chemcess.com

Etherification and Esterification Reactions

The nucleophilic character of the phenolic hydroxyl group allows it to readily participate in etherification and esterification reactions.

Etherification: This process involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenol is first treated with a strong base (like sodium hydride) to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether product. For aminophenols, phase-transfer catalysis can be employed for etherification, often requiring the protection of the more nucleophilic amino group to ensure selectivity. researchgate.netgoogle.com

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. The Fischer esterification (reaction with a carboxylic acid catalyzed by a strong acid) is generally inefficient for phenols. More effective methods include the Schotten-Baumann reaction, where an acid chloride is reacted with the phenol in the presence of a base (like pyridine (B92270) or sodium hydroxide) to neutralize the HCl byproduct and catalyze the reaction.

| Reaction Type | Reagent Class | Specific Examples | General Conditions |

|---|---|---|---|

| Etherification | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) | Requires a strong base (e.g., NaH, NaOH) to form the phenoxide first. |

| Esterification | Acid Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) | Often performed in the presence of a base like pyridine. |

| Esterification | Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Can be catalyzed by acids or bases. |

Oxidation Pathways

The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. chemcess.com Oxidation of phenols can lead to a variety of products, including quinones and polymeric materials, depending on the oxidant and reaction conditions. For 4-aminophenol (B1666318) derivatives, oxidation can be complex, involving both the hydroxyl and amino groups. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the oxidation potential. The oxidation of 4-aminophenol itself can lead to the formation of p-benzoquinoneimine, which can then hydrolyze to p-benzoquinone. researchgate.net In the case of 4-(Ethyl(trifluoromethyl)amino)phenol, similar pathways can be envisioned, potentially leading to quinone-like structures through the loss of electrons and protons.

| Starting Material Type | Oxidant | Potential Product(s) | Notes |

|---|---|---|---|

| Phenol | Chromic acid, Fremy's salt | Benzoquinones | The substitution pattern determines the type of quinone formed. |

| 4-Aminophenol | Mild oxidizing agents (e.g., Ag₂O) | p-Benzoquinoneimine | This product is often reactive and can polymerize or hydrolyze. chemcess.com |

| Phenols | Air (autoxidation), FeCl₃ | Polymeric materials | Oxidation often leads to highly colored polymeric quinoid structures. chemcess.com |

Reactivity of the Tertiary Amine Functionality

The nitrogen atom of the tertiary amine possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to react with electrophiles.

Quaternization Reactions

Tertiary amines react with alkyl halides in a process known as quaternization to form quaternary ammonium (B1175870) salts. This is a type of SN2 reaction. For this compound, the tertiary amine can react with an alkyl halide, such as methyl iodide, to form a quaternary ammonium iodide salt. The reaction rate can be influenced by the solvent's polarity, with more polar solvents generally favoring the reaction. semanticscholar.org This reaction introduces a permanent positive charge on the nitrogen atom. semanticscholar.org

| Reagent Class | Specific Examples | Product Type |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br), Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | Quaternary Ammonium Halide |

| Dialkyl Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Quaternary Ammonium Methyl Sulfate |

Dealkylation Processes

The removal of an alkyl group from a tertiary amine, known as N-dealkylation, is a significant chemical transformation. nih.gov This can be achieved through various methods. One of the classic methods is the von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN) to cleave the N-alkyl bond, producing a cyanamide (B42294) and an alkyl bromide. nih.gov Another common approach involves the use of chloroformates, such as phenyl chloroformate or vinyl chloroformate. google.com The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate, which can then be hydrolyzed to yield the secondary amine. nih.govgoogle.com More recently, methods using photoredox catalysis have been developed for mild and functional-group-tolerant N-dealkylation. nih.govacs.org

| Method | Key Reagent(s) | Intermediate | General Notes |

|---|---|---|---|

| von Braun Reaction | Cyanogen bromide (BrCN) | Cyanamide | A classic but often harsh method. nih.gov |

| Chloroformate Cleavage | Phenyl chloroformate, Vinyl chloroformate | Carbamate | The resulting carbamate requires a subsequent hydrolysis step. google.com |

| Photoredox Catalysis | Photocatalyst, light, oxidant (e.g., air) | Iminium ion | Offers mild reaction conditions and high functional group tolerance. nih.govacs.org |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and strong electron-withdrawing nature. mdpi.com This is due to the strength of the carbon-fluorine bonds. mdpi.com

Generally, the -CF₃ group on an aromatic ring is robust and unreactive under many conditions. However, under specific and often harsh conditions, it can undergo transformations.

Hydrolysis: The hydrolysis of an aromatic -CF₃ group to a carboxylic acid (-COOH) group is possible but requires severe conditions, such as treatment with fuming sulfuric acid, sometimes in the presence of boric acid. nih.govacs.orgrsc.orgacs.org The strong electron-withdrawing effect of the -CF₃ group deactivates the aromatic ring, making nucleophilic attack difficult.

Nucleophilic Attack: While generally resistant, the -CF₃ group can react with strong nucleophiles, particularly if the aromatic ring is activated by other substituents. acs.org For instance, reactions with nucleophiles like sodium methoxide (B1231860) can lead to the replacement of fluorine atoms, though this is not a common reaction pathway for simple benzotrifluorides. acs.org

Reactions in Superacids: In superacidic media, trifluoromethyl-substituted arenes can undergo protolytic defluorination to form reactive electrophilic species like carbocations, which can then participate in Friedel-Crafts-type reactions. nih.gov

The primary role of the trifluoromethyl group in the reactivity of this compound is electronic. Its potent electron-withdrawing inductive effect influences the reactivity of the other functional groups, for example, by increasing the acidity of the phenolic proton and decreasing the basicity of the amino nitrogen. Spontaneous defluorination of some trifluoromethylphenols has been observed under aqueous alkaline conditions, driven by the deprotonated phenolate (B1203915) form. rsc.org

| Reaction Type | Conditions | Product Functional Group | Notes |

|---|---|---|---|

| Hydrolysis | Concentrated or fuming H₂SO₄, high temperature | Carboxylic acid (-COOH) | Requires harsh conditions. nih.govacs.org |

| Protolytic Defluorination | Superacids (e.g., CF₃SO₃H) | Carbocation intermediates leading to various products | Facilitates subsequent electrophilic reactions. nih.gov |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaNH₂) on activated rings | Varies (e.g., -CN) | Generally difficult and requires specific substrates. acs.org |

Stability to Chemical Reagents

The chemical stability of this compound is dictated by the reactivity of its three main functional components: the phenol group, the N-ethyl-N-trifluoromethylamino group, and the aromatic ring. Generally, the compound is stable under standard ambient and dry conditions. However, its functional groups confer reactivity towards specific classes of chemical reagents.

The phenolic hydroxyl group imparts acidic properties and sensitivity to bases and oxidizing agents. The amino group, although substituted with electron-withdrawing groups, can still exhibit basic properties and react with acids, acid anhydrides, and acid chlorides. The trifluoromethyl group is generally stable but can be susceptible to hydrolysis under certain conditions. Violent reactions may be possible with strong oxidizing agents.

A summary of the compound's stability with various chemical reagents is presented below.

| Reagent Class | Predicted Reactivity/Stability | Notes |

| Strong Oxidizing Agents | Unstable; may react violently. | The phenol and amino moieties are susceptible to oxidation. |

| Strong Bases | Unstable; deprotonation of phenol. | Forms a phenoxide ion, which can alter the reactivity of the aromatic ring. |

| Strong Acids | Potential for reaction. | Protonation of the amino nitrogen is possible, affecting its electronic influence on the ring. |

| Acid Anhydrides/Chlorides | Reactive. | Acylation of the phenolic oxygen or potentially the amino nitrogen can occur. |

| Reducing Agents | Generally stable. | The functional groups are not easily reduced under standard conditions. |

Defluorination and Functionalization Pathways

The trifluoromethyl (-CF3) group is known for its high stability due to the strength of the carbon-fluorine bond. However, under specific conditions, defluorination of aryl-CF3 compounds can occur. Studies on related trifluoromethylphenols (TFMPs) show that hydrolytic defluorination is possible in aqueous environments, particularly under alkaline pH. rsc.org

The primary mechanism proposed for the defluorination of 4-trifluoromethylphenol involves an E1cb (Elimination Unimolecular conjugate Base) pathway. rsc.org This process is driven by the initial deprotonation of the phenol group under basic conditions, which increases electron density on the aromatic ring and facilitates the elimination of fluoride (B91410). The reaction proceeds through intermediates like benzoyl fluoride, ultimately yielding the corresponding hydroxybenzoic acid. rsc.org For this compound, a similar pathway could be envisioned, where the initial deprotonation of the phenolic hydroxyl group initiates the process.

Key aspects of defluorination include:

pH Dependence: The rate of defluorination is significantly influenced by pH, with alkaline conditions promoting the reaction by favoring the formation of the phenoxide ion. rsc.org

Substituent Effects: The electronic nature of other substituents on the aromatic ring can impact the reaction rate. rsc.org The N-ethyl-N-trifluoromethylamino group, with its complex electronic effects, would be expected to influence the stability of intermediates in the defluorination pathway.

Reductive Defluorination: While hydrolytic pathways are noted, reductive methods can also achieve defluorination. Sequential reduction and oxidation processes have been shown to effectively defluorinate compounds containing trifluoromethyl groups by overcoming the high activation energy required to cleave the C-F bond. nih.gov

Aromatic Ring Reactivity

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for benzene derivatives. wikipedia.org The regioselectivity and rate of these reactions on this compound are determined by the combined electronic effects of the hydroxyl (-OH) and the N-ethyl-N-trifluoromethylamino (-N(Et)CF3) substituents.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director. wikipedia.org It strongly donates electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack by an electrophile, particularly when the attack is at the ortho or para positions. researchgate.netlibretexts.org

N-Ethyl-N-trifluoromethylamino (-N(Et)CF3) Group: The electronic effect of this group is more complex. The nitrogen atom's lone pair can donate electron density via resonance (activating, ortho, para-directing). However, this is strongly counteracted by the powerful inductive electron-withdrawing effect of the trifluoromethyl group and, to a lesser extent, the ethyl group. The trifluoromethyl group itself is a strong deactivating group and a meta-director when on an aromatic ring. lkouniv.ac.in The net effect of the -N(Et)CF3 group is likely to be deactivating or weakly activating, with its directing influence being less pronounced than that of the hydroxyl group.

Given that the hydroxyl group is one of the strongest activating groups, it will predominantly control the position of electrophilic attack. The positions ortho to the hydroxyl group (positions 3 and 5) are the most likely sites for substitution. Since the para position is already occupied, substitution will occur exclusively at the ortho positions.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-(Ethyl(trifluoromethyl)amino)-2-nitrophenol |

| Halogenation (Bromination) | Br₂ / FeBr₃ or Br₂ in H₂O | 4-(Ethyl(trifluoromethyl)amino)-2-bromophenol and/or 4-(Ethyl(trifluoromethyl)amino)-2,6-dibromophenol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-(Ethyl(trifluoromethyl)amino)-2-acylphenol |

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is uncommon for electron-rich aromatic rings like phenols and anilines. SNAr reactions typically require two main conditions: (1) the presence of a good leaving group (like a halide) and (2) strong activation of the ring by potent electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The this compound molecule does not meet these criteria.

It lacks a suitable leaving group in its native structure.

The ring is activated by the electron-donating hydroxyl group, making it electron-rich and thus inherently unreactive towards nucleophiles. osti.gov

Therefore, this compound would not undergo nucleophilic aromatic substitution unless the ring is further modified with appropriate leaving groups and powerful electron-withdrawing substituents.

Decomposition and Degradation Pathways

Chemical Stability under Varying pH and Temperature Conditions

The stability of this compound is susceptible to variations in pH and temperature, primarily due to the potential for hydrolysis and other degradation reactions involving its functional groups.

Effect of pH:

Acidic Conditions (Low pH): In acidic solutions, the nitrogen atom of the amino group can be protonated. This would increase the group's electron-withdrawing nature, potentially deactivating the ring towards certain reactions. The stability of the C-N and C-F bonds is generally high in acidic media.

Neutral Conditions (pH ≈ 7): The compound is expected to be relatively stable at neutral pH and ambient temperature.

Alkaline Conditions (High pH): In basic solutions, the phenolic hydroxyl group will deprotonate to form a phenoxide. This deprotonation is a key step in initiating the hydrolytic defluorination of the trifluoromethyl group, as observed in related trifluoromethylphenols. rsc.orgresearchgate.net Increased pH would likely accelerate the degradation of the compound into fluoride ions and the corresponding hydroxybenzoic acid derivative.

Effect of Temperature:

An increase in temperature generally accelerates the rate of chemical reactions. The degradation pathways observed under specific pH conditions would be expected to proceed more rapidly at elevated temperatures. Studies on other compounds have shown that stability decreases significantly as temperature rises, especially in non-neutral pH conditions. researchgate.net For this compound, the rate of hydrolytic defluorination under alkaline conditions would likely show a strong positive correlation with temperature.

The table below summarizes the expected stability under different environmental conditions.

| pH Condition | Temperature | Expected Stability and Degradation Pathway |

| Acidic (pH < 4) | Ambient | Relatively stable. |

| Acidic (pH < 4) | Elevated | Potential for slow acid-catalyzed hydrolysis over long periods. |

| Neutral (pH 6-8) | Ambient | Stable. |

| Neutral (pH 6-8) | Elevated | Slow degradation may occur. |

| Alkaline (pH > 9) | Ambient | Slow degradation via hydrolytic defluorination. rsc.org |

| Alkaline (pH > 9) | Elevated | Accelerated degradation via hydrolytic defluorination. rsc.org |

Photochemical Degradation Mechanisms in Controlled Environments

The photochemical degradation of this compound is initiated by the absorption of photons, leading to the formation of excited-state species that can undergo various reactions. The primary mechanisms anticipated involve photo-oxidation of the phenol and amino moieties, cleavage of the C-N bond, and the eventual breakdown of the trifluoromethyl group.

Initial Photo-Oxidative Pathways: The phenol and the secondary amine groups are susceptible to photo-oxidation. The presence of the hydroxyl group on the aromatic ring can facilitate the formation of phenoxyl radicals upon irradiation. Similarly, the ethylamino group can be a site for hydrogen abstraction or electron transfer, leading to the formation of radical cations. These initial reactive species can then undergo further reactions, such as dimerization or reaction with other molecules in the solution.

Cleavage and Transformation of the Side Chains: The bond between the nitrogen atom and the ethyl group, as well as the bond between the nitrogen and the trifluoromethyl group, can be susceptible to photocleavage. The N-de-ethylation or N-de-trifluoromethylation would lead to the formation of corresponding aminophenol derivatives.

Degradation of the Aromatic Ring and Trifluoromethyl Group: Prolonged exposure to UV radiation, particularly in the presence of photosensitizers or in advanced oxidation processes, can lead to the opening of the aromatic ring. The trifluoromethyl group is generally more resistant to degradation but can ultimately break down to form fluoride ions and trifluoroacetic acid under forcing photochemical conditions. Studies on other trifluoromethylated aromatic compounds have shown that the presence of nitrogen in the aromatic system can influence the rate of degradation and the yield of trifluoroacetic acid.

Identified and Potential Photoproducts: Based on the degradation pathways of similar compounds, a range of photoproducts can be anticipated. Initial products would likely include hydroxylated and de-alkylated derivatives. Further degradation would lead to smaller, more oxidized fragments. While a definitive list of photoproducts for this compound is not available, Table 1 outlines the expected classes of degradation products based on analogous compounds.

Table 1: Anticipated Photodegradation Products of this compound in Controlled Environments

| Product Class | Potential Formation Pathway |

| Hydroxylated Derivatives | Photo-oxidation of the aromatic ring |

| De-ethylated Products | Cleavage of the N-ethyl bond |

| De-trifluoromethylated Products | Cleavage of the N-trifluoromethyl bond |

| Ring-Opened Fragments | Advanced oxidation of the aromatic ring |

| Inorganic End-products | Complete mineralization (e.g., F⁻, CO₂, H₂O) |

Reaction Kinetics and Influencing Factors: The kinetics of the photochemical degradation would be influenced by several factors, including the wavelength and intensity of the light source, the pH of the solution, and the presence of other substances such as dissolved organic matter or radical scavengers. For instance, the degradation rate of similar phenolic compounds has been shown to be pH-dependent. While specific rate constants for this compound are not documented, Table 2 provides a hypothetical representation of how different conditions could influence the degradation rate, based on general principles of photochemical reactions of related compounds.

Table 2: Hypothetical Influence of Environmental Factors on the Photodegradation Rate of this compound

| Factor | Condition | Expected Impact on Degradation Rate | Rationale |

| Light Source | High-intensity UV-C | High | Higher energy photons lead to more efficient excitation and bond cleavage. |

| Simulated Sunlight | Moderate to Low | Lower energy and intensity compared to UV-C. | |

| pH | Acidic | Potentially Slower | Protonation of the amino group could alter the electronic properties and reactivity. |

| Alkaline | Potentially Faster | Deprotonation of the phenolic hydroxyl group could increase susceptibility to oxidation. | |

| Additives | Photosensitizer (e.g., TiO₂) | Increased | Generation of reactive oxygen species enhances degradation. |

| Radical Scavenger | Decreased | Quenching of reactive species slows down the degradation process. |

Derivatization Strategies and Structure Reactivity Relationships Chemical Focus

Systematic Modification of the Ethyl Group

Altering the N-alkyl substituent is a fundamental strategy to probe the steric and electronic environment of the amino nitrogen. Modifications can range from simple homologous extensions to the introduction of branching and functional groups.

Research Findings: The size and structure of the N-alkyl group directly impact the nucleophilicity of the nitrogen atom and the steric accessibility of adjacent sites on the aromatic ring. While primary and secondary amines are readily alkylated, these reactions can often lead to overalkylation. masterorganicchemistry.com However, for a secondary amine like 4-((trifluoromethyl)amino)phenol (B13960991), a single alkylation to introduce the ethyl group is a feasible starting point. Further modification would typically involve synthesizing the molecule from different starting N-alkylated aminophenols.

Increasing the chain length from ethyl to propyl or butyl is expected to have a minor electronic effect but will progressively increase the steric hindrance around the nitrogen. nih.gov Introducing branching, such as replacing the ethyl with an isopropyl or isobutyl group, significantly enhances this steric effect. nih.gov This increased bulk can hinder reactions involving the nitrogen atom and may also influence the preferred conformation of the substituent relative to the phenol (B47542) ring, thereby affecting reactivity at the ortho positions.

Conversely, introducing functional groups onto the alkyl chain, such as a 2-hydroxyethyl or 2-cyanoethyl group, would primarily alter the electronic properties and solubility of the molecule without a substantial increase in steric demand compared to branched alkyls.

| N-Alkyl Group Modification | Primary Effect | Predicted Impact on Reactivity |

|---|---|---|

| Methyl | Reduced steric hindrance | Increased accessibility to the nitrogen lone pair and ortho positions of the ring. |

| n-Propyl, n-Butyl | Slightly increased steric hindrance | Minor decrease in reaction rates at the nitrogen and ortho positions. |

| Isopropyl, sec-Butyl | Significantly increased steric hindrance | Substantial decrease in reactivity at the nitrogen; potential for altered regioselectivity in ring reactions due to steric blocking. |

| 2-Hydroxyethyl | Increased polarity; potential for hydrogen bonding | Altered solubility; potential for intramolecular catalysis or interaction with the phenolic proton. |

Exploration of Variations in the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is a dominant feature of the molecule, imparting unique electronic properties. Its strong electron-withdrawing nature significantly influences the basicity of the amine and the acidity of the phenol. chinesechemsoc.org

Research Findings: The N-trifluoromethyl group drastically reduces the basicity of the amino group due to the powerful inductive effect of the three fluorine atoms. chinesechemsoc.org This makes the nitrogen lone pair less available for protonation or for donation into the aromatic ring. Studies have shown that N-trifluoromethyl amines can be susceptible to hydrolysis, a key aspect of their chemical reactivity profile. digitellinc.comacs.orgnih.gov

Replacing the -CF3 group with its less fluorinated analogues, difluoromethyl (-CHF2) and fluoromethyl (-CH2F), provides a way to systematically tune these electronic effects. The magnitude of the electron withdrawal decreases with the number of fluorine atoms, which would, in turn, increase the basicity of the nitrogen and decrease the acidity of the phenolic proton.

| Moiety | Hammett Constant (σp) | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| -CF3 | 0.57 | Strongly electron-withdrawing | Greatly reduced nitrogen basicity; increased phenol acidity; ring deactivation towards electrophilic substitution. |

| -CHF2 | ~0.32 (estimated) | Moderately electron-withdrawing | Moderately reduced nitrogen basicity; moderately increased phenol acidity. |

| -CH2F | ~0.11 (estimated) | Weakly electron-withdrawing | Slightly reduced nitrogen basicity; slightly increased phenol acidity. |

Substitution Pattern Variations on the Phenol Ring

The phenol ring in 4-(Ethyl(trifluoromethyl)amino)phenol is activated towards electrophilic aromatic substitution by two substituents: the hydroxyl group (-OH) and the N-ethyl-N-trifluoromethylamino group [-N(Et)CF3].

| Reaction | Plausible Product(s) | Controlling Factor |

|---|---|---|

| Bromination (e.g., Br2 in AcOH) | 3-Bromo-4-(ethyl(trifluoromethyl)amino)phenol | The hydroxyl group is a stronger activator, directing ortho to itself. |

| Nitration (e.g., dilute HNO3) | 3-Nitro-4-(ethyl(trifluoromethyl)amino)phenol | Regioselectivity is directed by the -OH group. Ring deactivation by -N(Et)CF3 may require controlled conditions to prevent oxidation. |

| Friedel-Crafts Acylation | Likely unreactive or low yield | The amino group can complex with the Lewis acid catalyst, and the ring is likely too deactivated for the reaction to proceed efficiently. libretexts.org |

Correlation of Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of derivatives of this compound is a direct consequence of the structural modifications made. The key parameters affected are the acidity of the phenolic proton (pKa), the basicity of the amino nitrogen, and the electron density of the aromatic ring.

Research Findings: The parent compound, 4-aminophenol (B1666318), has pKa values of approximately 5.5 for the protonated amino group and 10.3 for the phenolic proton. nih.govchemicalbook.com Introducing the ethyl and trifluoromethyl groups significantly alters these values. The N-ethyl group is weakly electron-donating, while the N-trifluoromethyl group is strongly electron-withdrawing. The net effect on the nitrogen is a drastic reduction in basicity. The -N(Et)CF3 group, being a net electron-withdrawing substituent, will also increase the acidity of the phenolic proton, lowering its pKa value below 10.3.

Effect on Phenol Acidity (pKa): The acidity of the phenol is enhanced by electron-withdrawing groups on the ring. Therefore, replacing the -CF3 with -CHF2 or -CH2F would decrease the acidity (increase the pKa). Adding further electron-withdrawing substituents to the ring (e.g., -NO2, -Br at the 3-position) would further increase the acidity (lower the pKa).

Effect on Nitrogen Basicity: The basicity of the nitrogen is primarily governed by the N-trifluoromethyl group. Modifications to the ethyl group have a smaller, mostly steric, influence. masterorganicchemistry.com The most significant change in basicity would come from varying the degree of fluorination on the methyl group, with basicity increasing in the order: -CF3 < -CHF2 < -CH2F.

| Structural Modification | Effect on Phenol pKa | Effect on Nitrogen Basicity | Effect on Ring Reactivity (Electrophilic Substitution) |

|---|---|---|---|

| Increase N-alkyl chain length (e.g., Ethyl → Butyl) | Minimal change | Minimal change (slight decrease due to sterics) | Slight decrease due to sterics at ortho positions. |

| Change N-CF3 to N-CHF2 | Increase (less acidic) | Increase | Increase |

| Add -NO2 at C-3 | Decrease (more acidic) | Decrease (due to ring withdrawal) | Significant decrease |

| Add -CH3 at C-3 | Increase (less acidic) | Increase (due to ring donation) | Increase |

Applications in Advanced Materials and Enabling Technologies As Chemical Building Blocks

Precursor Role in the Synthesis of Fluorinated Polymers and Macromolecules

The bifunctional nature of 4-(Ethyl(trifluoromethyl)amino)phenol, possessing both a hydroxyl (-OH) and a secondary amine (-NH-) group, allows it to serve as a monomeric unit in the synthesis of various fluorinated polymers. The incorporation of the trifluoromethyl (-CF3) group is particularly sought after in polymer chemistry for its ability to impart desirable properties such as enhanced thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. rsc.orgresearchgate.net

The phenol (B47542) and amino functionalities provide reactive sites for step-growth polymerization reactions. For instance, the hydroxyl group can react with acyl chlorides or carboxylic acids to form polyesters, or with alkyl halides to form polyethers. The secondary amine can participate in reactions to form polyamides or, more significantly, polyimides. Fluorinated polyimides, known for their exceptional thermal stability and mechanical properties, are often synthesized from diamine monomers. mdpi.comacs.org While direct polymerization of this compound would be complex, it can be chemically modified to create novel diamine or diol monomers. These monomers can then be reacted with commercial dianhydrides or diacyl chlorides to produce high-performance fluorinated polyimides and other polymers. rsc.org

The presence of the bulky and hydrophobic trifluoromethyl group can disrupt polymer chain packing, which often leads to increased solubility of the resulting polymers in organic solvents. rsc.org This improved processability is a significant advantage for creating thin films and coatings for applications in microelectronics and aerospace.

| Polymer Class | Potential Reaction Site | Key Property Conferred by -CF3 Group |

|---|---|---|

| Polyimides | Amino Group (-NH) | Thermal Stability, Low Dielectric Constant |

| Polyesters | Hydroxyl Group (-OH) | Chemical Resistance, Hydrophobicity |

| Polyethers | Hydroxyl Group (-OH) | Thermal Stability, Solubility |

Utilization in the Development of Non-Linear Optical Materials

Non-linear optical (NLO) materials are crucial for emerging technologies in optoelectronics, including optical data storage and telecommunications. nih.gov The fundamental requirement for a molecule to exhibit second-order NLO properties is the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.govnih.gov This "push-pull" arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, leading to a large molecular hyperpolarizability (β), which is the microscopic origin of the NLO effect.

The structure of this compound contains the necessary components for NLO activity. The ethylamino group acts as an electron donor, while the trifluoromethyl group is a strong electron acceptor. nih.gov These are linked by the phenyl ring, which serves as the π-conjugated bridge. This intrinsic molecular design makes the compound itself a potential NLO chromophore, and more importantly, a valuable building block for more complex and efficient NLO materials. nih.govsemanticscholar.org

Researchers often synthesize more elaborate chromophores by chemically modifying simpler building blocks to enhance NLO response. inoe.roresearchgate.net For example, this compound could be used to synthesize Schiff bases, a class of compounds known for their NLO properties, by reacting its amino group with a suitable aldehyde. nih.govresearchgate.net The resulting molecule would have an extended π-system, potentially leading to a greater hyperpolarizability. Furthermore, such chromophores can be incorporated as guest molecules in a polymer matrix or chemically bonded to a polymer backbone to create robust thin films for electro-optic devices. inoe.ro

| Molecular Component | Function in NLO System | Example from this compound |

|---|---|---|

| Electron Donor | "Pushes" electrons through the π-system | Ethylamino Group (-NHCH2CH3) |

| π-Conjugated Bridge | Facilitates electron delocalization | Phenyl Ring |

| Electron Acceptor | "Pulls" electrons through the π-system | Trifluoromethyl Group (-CF3) |

Application as a Key Intermediate in Complex Organic Synthesis

In the fields of pharmaceutical and agrochemical development, the introduction of trifluoromethyl groups into molecules is a common strategy to enhance their efficacy, metabolic stability, and lipophilicity. mdpi.comnih.gov As such, trifluoromethylated building blocks are highly valuable in multi-step synthesis. nih.govsigmaaldrich.com this compound is a versatile intermediate due to its multiple reactive sites that can be addressed with high chemoselectivity.

The hydroxyl group of the phenol can undergo a variety of transformations. It can be converted into an ether through Williamson ether synthesis or an ester via reaction with an acyl chloride or anhydride (B1165640). These reactions are fundamental for constructing more complex molecular frameworks. The secondary amine also offers a handle for further functionalization. It can be acylated, alkylated, or used in various carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination, to connect it to other aromatic systems.

This dual reactivity allows synthetic chemists to use this compound as a scaffold, sequentially or selectively adding complexity at either the oxygen or nitrogen atom. This controlled, step-wise approach is the foundation of multi-step synthesis, enabling the construction of intricate target molecules that would be inaccessible through a single reaction. researchgate.net For example, analogous aminophenol structures are key components in the synthesis of complex drugs like the kinase inhibitor regorafenib. researchgate.net The strategic use of such intermediates is crucial for developing efficient and practical synthetic routes to new active pharmaceutical ingredients (APIs). beilstein-journals.org

Future Research Trajectories and Interdisciplinary Outlook

Development of Chemo- and Regioselective Synthesis Strategies

The development of efficient and selective synthetic routes to 4-(Ethyl(trifluoromethyl)amino)phenol and its derivatives is a primary area for future research. A key challenge lies in achieving precise control over the substitution pattern on the aromatic ring, particularly in multifunctionalized systems.

Future synthetic strategies are envisioned to focus on:

Late-Stage Functionalization: Introducing the ethyl and trifluoromethyl groups onto the aminophenol core at a late stage of a synthetic sequence. This approach would allow for the rapid diversification of molecular scaffolds and the synthesis of a library of analogues for various applications.

Directed C-H Functionalization: The development of methods for the regioselective C-H trifluoromethylation and ethylation of aminophenol precursors would be a significant advancement. nih.gov This could involve the use of directing groups to control the position of substitution, offering a more atom-economical and efficient synthetic route.

Catalytic N-Alkylation: Exploring novel catalytic systems for the selective N-ethylation of 4-((trifluoromethyl)amino)phenol (B13960991) is another promising direction. This could involve the use of transition metal catalysts or organocatalysts to achieve high yields and selectivity under mild reaction conditions, avoiding the formation of over-alkylated byproducts. rsc.org

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Late-Stage Functionalization | Rapid access to diverse analogues. | May require harsh reaction conditions. |

| Directed C-H Functionalization | High atom economy, increased efficiency. | Development of suitable directing groups and catalysts. |

| Catalytic N-Alkylation | High selectivity, mild reaction conditions. | Catalyst poisoning by the phenol (B47542) group. |

In-Depth Mechanistic Understanding of Novel Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for the development of new synthetic methods and for predicting its reactivity. The interplay between the electron-donating hydroxyl group, the versatile amino group, and the strongly electron-withdrawing trifluoromethyl group can lead to complex and interesting chemical behavior.

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Investigating the mechanisms of novel reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions, on the this compound scaffold. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling.

Identify Reactive Intermediates: Characterizing key reactive intermediates, such as carbocations, carbanions, or radical species, that may be formed during reactions. This would provide valuable insights into the factors that control the chemo- and regioselectivity of these transformations.

Understand the Role of the Trifluoromethyl Group: Quantifying the electronic and steric effects of the trifluoromethyl group on the reactivity of the aromatic ring and the adjacent amino and hydroxyl groups. This knowledge is essential for designing new reactions and for fine-tuning the properties of the molecule.

Exploration of Compound Stability in Diverse Chemical Environments

The stability of this compound in various chemical environments is a critical parameter that will determine its potential applications. The presence of the trifluoromethyl group can influence the metabolic stability and hydrolytic stability of the molecule. nih.gov

Future research in this area should focus on:

Hydrolytic Stability: Assessing the stability of the C-N and C-F bonds to hydrolysis under a range of pH conditions. Studies on related N-trifluoromethyl amines have shown that they can be prone to hydrolysis. researchgate.netacs.org Understanding the kinetics and mechanism of any potential degradation pathways is essential.

Oxidative and Reductive Stability: Investigating the stability of the compound in the presence of oxidizing and reducing agents. The aminophenol moiety is susceptible to oxidation, and understanding its behavior in different redox environments is important.

Photostability: Evaluating the stability of the compound upon exposure to light. Photodegradation can be a significant issue for aromatic compounds, and understanding the photochemical pathways will be crucial for applications where light exposure is a factor.

A summary of key stability parameters to be investigated is provided in Table 2.

| Stability Parameter | Environmental Condition | Potential Degradation Pathways |

| Hydrolytic Stability | Varying pH (acidic, neutral, basic) | Cleavage of C-N or C-F bonds. |

| Oxidative Stability | Presence of oxidizing agents (e.g., H₂O₂, O₂) | Oxidation of the aminophenol ring. |

| Reductive Stability | Presence of reducing agents (e.g., NaBH₄) | Reduction of the aromatic system. |

| Photostability | Exposure to UV-Vis light | Photodegradation, formation of photoproducts. |

Computational Design for Tailored Chemical Properties

Computational chemistry offers a powerful tool for predicting and understanding the properties of this compound and for designing new molecules with tailored characteristics. researchgate.net Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and stability of this compound. researchgate.net

Future computational studies could focus on:

Predicting Reactivity: Using computational models to predict the most likely sites for electrophilic and nucleophilic attack on the aromatic ring, as well as to estimate the activation energies for various reactions. This can guide the design of new synthetic strategies.

Simulating Spectroscopic Properties: Calculating spectroscopic data, such as NMR and IR spectra, to aid in the characterization of the compound and its reaction products.

Designing Novel Analogues: Employing computational screening to design new derivatives of this compound with specific electronic, steric, or lipophilic properties for various applications. This could involve systematically modifying the substituents on the aromatic ring and evaluating the impact on the desired properties.

Investigating Intermolecular Interactions: Using methods like Hirshfeld surface analysis to understand the intermolecular interactions that govern the crystal packing and solid-state properties of the compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(ethyl(trifluoromethyl)amino)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group via nucleophilic trifluoromethylation or using reagents like sodium trifluoroacetate. For example, a two-step approach may include:

Amination : Reacting 4-aminophenol with ethyl bromide in the presence of a base (e.g., cesium carbonate) to form the ethylamino intermediate.

Trifluoromethylation : Treating the intermediate with a trifluoromethyl source (e.g., CF₃I or Umemoto’s reagent) under controlled conditions .

- Critical Factors : Reaction temperature, solvent choice (e.g., DMF or acetonitrile), and gas evolution management (using an oil bubbler) are crucial to minimize side reactions. Hazard analysis for reagents like cesium carbonate and trifluoromethylating agents is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl group appears as a triplet (~1.2 ppm for CH₃) and quartet (~3.4 ppm for CH₂), while the aromatic protons show splitting patterns dependent on substitution. The CF₃ group quashes adjacent ¹³C signals due to fluorine coupling .

- IR Spectroscopy : Key peaks include O-H stretch (~3200 cm⁻¹, broad), C-N stretch (~1250 cm⁻¹), and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CF₃ or ethyl groups) confirm the structure .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, enhancing the phenol’s acidity (lower pKa) and solubility in polar aprotic solvents (e.g., DMSO). However, steric hindrance from the ethyl and CF₃ groups may reduce reactivity in SNAr reactions. Solubility can be tested via phase partitioning in water/ethyl acetate systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different methodologies?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Trace moisture in DMF can hydrolyze trifluoromethylating agents, reducing yield. Use molecular sieves or anhydrous conditions .

- Catalyst Selection : Palladium vs. copper catalysts in trifluoromethylation may lead to varying byproducts (e.g., diarylation). LC-MS or GC-MS can identify impurities .

- Isomer Formation : Regioselectivity during amination can produce ortho/meta isomers. Column chromatography (silica gel, hexane/EtOAc) or HPLC is required for separation .

Q. What computational methods are suitable for predicting the electronic effects of substituents on the bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to assess electron density maps. The CF₃ group’s electron-withdrawing effect can be quantified via Hammett constants (σₚ ≈ 0.54) to predict reactivity in electrophilic substitutions .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to evaluate binding affinity. Focus on hydrophobic pockets where the CF₃ group may enhance binding .

Q. How do structural modifications (e.g., replacing ethyl with bulkier alkyl groups) impact the compound’s antimicrobial activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., isopropyl or cyclopropyl derivatives) and test against Gram-positive/negative bacteria. Minimum inhibitory concentration (MIC) assays reveal trends in activity .

- Mechanistic Insights : Use fluorescence quenching to study membrane disruption or β-galactosidase assays to evaluate enzyme inhibition. Bulkier groups may enhance membrane penetration but reduce solubility .

Q. What are the environmental persistence and ecotoxicological risks of this compound in aqueous systems?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure degradation rates in activated sludge. Fluorinated compounds often exhibit low biodegradability .

- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests. The CF₃ group may bioaccumulate due to lipophilicity (logP ≈ 2.8), requiring long-term toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.